Product packaging for Cyclobutyl 2-hydroxyacetate(Cat. No.:CAS No. 1849310-50-4)

Cyclobutyl 2-hydroxyacetate

Cat. No.: B2906054
CAS No.: 1849310-50-4
M. Wt: 130.143
InChI Key: UIULIPYHBIFCID-UHFFFAOYSA-N
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Description

Cyclobutyl 2-hydroxyacetate is a chemical building block of significant interest in synthetic and medicinal chemistry. It features a cyclobutane ring, a strained carbocyclic system that is increasingly utilized in drug discovery to improve the properties of small-molecule candidates . The incorporation of cyclobutyl rings can confer favorable characteristics such as conformational restriction, which reduces the entropic penalty upon binding to a biological target, and a reduction in molecular planarity, which can enhance solubility . Researchers employ this moiety and its derivatives as key intermediates in the design of novel compounds, leveraging the cyclobutane scaffold to direct pharmacophore groups, fill hydrophobic pockets in target enzymes, and increase metabolic stability . The ester functional group in this compound also makes it a versatile precursor for further synthetic modification. This product, CAS 1849310-50-4, is intended for research applications as a chemical intermediate and building block in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B2906054 Cyclobutyl 2-hydroxyacetate CAS No. 1849310-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl 2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6(8)9-5-2-1-3-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIULIPYHBIFCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclobutyl 2 Hydroxyacetate and Analogous Structures

Direct Esterification and Transesterification Routes to Cyclobutyl 2-hydroxyacetate

Direct esterification, a fundamental reaction in organic synthesis, provides a straightforward pathway to this compound. This method typically involves the reaction of cyclobutanol (B46151) with glycolic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. chemguide.co.ukmasterorganicchemistry.com The general scheme for Fischer esterification is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

In the context of synthesizing this compound, R would be HO-CH₂- and R' would be the cyclobutyl group.

Transesterification offers an alternative route, where an existing ester is converted into a new one by exchanging the alkoxy group. masterorganicchemistry.com For example, methyl 2-hydroxyacetate could be reacted with cyclobutanol in the presence of an acid or base catalyst to yield this compound and methanol. masterorganicchemistry.com This method can be advantageous when the starting ester is readily available. The reaction can be catalyzed by both acids and bases, with the mechanism proceeding through a tetrahedral intermediate in both cases. masterorganicchemistry.com

A study on the gas-phase transesterification of methyl glycolate (B3277807) to produce glycolide, the cyclic dimer of glycolic acid, highlights the potential for catalytic conversion of glycolate esters. kuleuven.be This suggests that similar catalytic gas-phase approaches could be explored for the synthesis of other glycolate esters like this compound.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for the synthesis of this compound involve the initial construction of the cyclobutane (B1203170) ring followed by the introduction of the 2-hydroxyacetate group, or vice versa.

Strategies for the Construction of the Cyclobutyl Ring System

The synthesis of the cyclobutane ring, a strained four-membered carbocycle, has been a subject of considerable research. researchgate.net Various methods are available for their construction, including:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a primary method for forming cyclobutane rings. nih.govnih.gov For instance, the photodimerization of cinnamic acid derivatives can produce cyclobutane structures. und.edu More recently, photosensitized [2+2] cycloadditions of vinyl boronate esters have been developed to create complex and densely functionalized cyclobutane scaffolds. nih.govacs.org

Ring-Closing Reactions: Intramolecular cyclization of suitable precursors is another effective strategy. For example, the reaction of diethyl malonate with 1,3-dibromopropane (B121459) can yield a cyclobutane derivative. pharmacy180.com

Ring Expansions and Contractions: Ring expansion of vinylcyclopropyl boronate complexes can lead to the formation of cyclobutyl boronic esters with high diastereoselectivity. acs.org Conversely, visible-light-driven ring contraction of five-membered ring alkenyl boronate complexes provides another route to cyclobutyl boronic esters. researchgate.net

Radical Additions: Electron-deficient radicals can add to the strained σ-bonds of bicyclobutyl-boronate complexes to form 1,3-disubstituted cyclobutyl boronic esters. acs.orgnih.gov

The resulting cyclobutane derivatives, particularly cyclobutyl boronic esters, are versatile intermediates that can be further functionalized. nih.gov

Introduction of the 2-Hydroxyacetate Moiety (e.g., through oxidation or reduction)

Once the cyclobutane ring is in place, the 2-hydroxyacetate functional group can be introduced through various transformations. For instance, if a cyclobutane derivative with a suitable precursor functional group is synthesized, it can be converted to the desired moiety.

One potential, though not directly reported for this specific compound, is the co-oxidation of cyclobutanol with oxalic acid, which is known to produce glycolic acid. researchgate.net This hints at oxidative pathways for introducing the hydroxyacetate group.

Another approach involves the synthesis of α-hydroxy ketones (α-ketols) which can undergo rearrangement. While not a direct route to the ester, the chemistry of α-ketols and their rearrangements is a powerful tool in organic synthesis for creating complex structures. beilstein-journals.org

Tandem Reactions and Multicomponent Approaches

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient approach to complex molecules. princeton.edursc.orgnih.gov For example, a tandem reaction involving an α-iminol rearrangement has been used to synthesize functionalized tryptamines from 2-hydroxycyclobutanones. beilstein-journals.org While a direct tandem synthesis of this compound is not explicitly documented, the principles of tandem catalysis could be applied. For instance, a sequence involving a cyclization to form the cyclobutane ring followed by an in-situ functionalization to introduce the 2-hydroxyacetate group could be envisioned.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are also a powerful synthetic tool. conicet.gov.ar The Bucherer-Bergs reaction, a classic MCR for the synthesis of hydantoins, has been applied to cyclobutyl ketones. conicet.gov.arresearchgate.net This demonstrates the feasibility of using multicomponent strategies with cyclobutane-containing starting materials.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to target molecules.

Transition Metal-Catalyzed Cross-Coupling for Cyclobutyl Incorporation

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. eie.grnih.govacs.org These reactions have been utilized to incorporate the cyclobutyl moiety into various molecular frameworks. rsc.org The general strategies involve the use of either electrophilic or nucleophilic cyclobutane derivatives in reactions catalyzed by metals like palladium. rsc.org

For example, the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborates with aryl chlorides, catalyzed by palladium, yields aryl cyclobutanes. organic-chemistry.org This highlights the utility of cyclobutyl boronic acid derivatives as coupling partners. The development of methods for the synthesis of cyclobutyl boronic esters, such as through [2+2] cycloadditions of vinyl boronates or ring-expansion reactions, provides access to these key intermediates. nih.govacs.org

The following table summarizes some of the key synthetic strategies for constructing the cyclobutane ring, a critical step in the synthesis of this compound and its analogs.

Synthetic Strategy Description Key Intermediates/Reactants Reference(s)
[2+2] Cycloaddition Photochemical reaction forming a four-membered ring from two alkenes.Vinyl boronate esters, Cinnamic acid derivatives und.edunih.govacs.org
Ring-Closing Reaction Intramolecular cyclization to form the ring.Diethyl malonate, 1,3-dibromopropane pharmacy180.com
Ring Expansion Expansion of a smaller ring to a four-membered ring.Vinylcyclopropyl boronate complexes acs.org
Ring Contraction Contraction of a larger ring to a four-membered ring.Five-membered-ring alkenyl boronate complexes researchgate.net
Radical Addition Addition of a radical to a strained bond.Bicyclobutyl-boronate complexes, Alkyl iodides acs.orgnih.gov
Cross-Coupling Transition metal-catalyzed reaction to form a C-C bond.Cyclobutyltrifluoroborates, Aryl halides rsc.orgorganic-chemistry.org

Brønsted Acid-Promoted Transformations (e.g., cyclodimerization, lactonization involving cyclobutyl precursors)

Brønsted acids have emerged as powerful catalysts for a variety of organic transformations, including those that form or modify cyclobutane-containing structures. rsc.org These simple acid catalysts can promote complex cascade reactions, leading to the rapid construction of intricate molecular scaffolds. nih.govresearchgate.net

A notable example is the methanesulfonic acid (MsOH)-mediated cyclodimerization of α,β-unsaturated γ-ketoesters. acs.orgnih.gov In this process, substrates featuring a cyclobutyl-tethered ketone can be transformed into complex fused pyrano-ketal-lactones or, through a competing pathway, γ-ylidene-butenolides. nih.govacs.org The reaction is initiated by the Brønsted acid, which promotes the enolization and E-to-Z isomerization of the starting material. researchgate.netnih.gov The Z-isomer can then undergo a domino sequence of Michael addition, ketalization, and lactonization to yield the cyclodimer, or it can undergo intramolecular trans-esterification to form the butenolide. nih.govnih.gov

The choice of Brønsted acid and reaction conditions significantly impacts the reaction's outcome. Studies have evaluated various acids, including para-toluenesulfonic acid (p-TSA), trifluoromethanesulfonic acid (TfOH), and trifluoroacetic acid (TFA). nih.gov While some acids showed no conversion at room temperature, increasing the temperature to 60 °C successfully yielded the desired products. nih.gov

EntryBrønsted Acid CatalystTemperature (°C)Yield of Dimer (%)Yield of Butenolide (%)Reference
1MsOH (10 mol%)rt-- nih.gov
2MsOH (10 mol%)602035 nih.gov
3p-TSA (10 mol%)601530 nih.gov
4TfOH (10 mol%)602540 nih.gov
5TFA (10 mol%)60-- nih.gov

Brønsted acids also play a role in directing lactonization reactions. In systems containing multiple potential reaction sites, the protonation of a basic functional group, such as a piperidine (B6355638) nitrogen, by a Brønsted acid like tetrafluoroboric acid (HBF4) can deactivate adjacent C-H bonds. acs.orgnih.gov This deactivation electronically steers the reaction, such as a manganese-catalyzed oxidation, to occur selectively at a different, unactivated primary C-H bond, leading to γ-lactonization. acs.orgnih.gov

Biocatalytic Approaches for Stereoselective Synthesis of α-Hydroxyacetates

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral molecules, including α-hydroxyacetates and their derivatives. nih.gov Enzymes operate with high stereoselectivity under mild conditions, making them ideal for producing enantiomerically pure compounds. researchgate.net

A tandem biocatalytic route has been developed for the stereodivergent synthesis of chiral 2-hydroxy-4-butyrolactone derivatives, which are valuable structural motifs. acs.orgresearchgate.net This strategy employs a sequence of two enzymatic reactions starting from simple, achiral materials. csic.es The first step is a stereoselective aldol (B89426) addition of a 2-oxoacid to an aldehyde, catalyzed by an aldolase (B8822740). acs.org The resulting 4-hydroxy-2-oxoacid intermediate is then asymmetrically reduced in the second step by a stereocomplementary ketoreductase to yield the final product with a defined stereochemistry at two centers. acs.orgcsic.es

A selection of aldolases and reductases allows for the synthesis of various stereoisomers. For instance, aldolases like 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMTEcoli) and 2-keto-3-deoxy-l-rhamnonate aldolase (YfaUEcoli) catalyze the initial C-C bond formation. acs.orgcsic.es Subsequently, ketoreductases such as ketopantoate reductase from E. coli (KPREcoli) or a reductase from Pseudomonas syringae (DpkAPsyrin) control the stereochemistry of the newly formed hydroxyl group. acs.orgcsic.es The degree of stereoselectivity is high, often resulting in excellent diastereomeric ratios. acs.org

Substrate (Aldehyde)AldolaseReductaseIsolated Yield (%)Diastereomeric Ratio (dr)Reference
FormaldehydeKPHMTEcoliKPREcoli7298:2 acs.org
FormaldehydeYfaUEcoliKPREcoli7592:8 acs.org
AcetaldehydeHBPAPputidaDpkAPsyrin85>99:1 acs.orgcsic.es
PropionaldehydeHBPAPputidaDpkAPsyrin78>99:1 acs.orgcsic.es

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms of these synthetic transformations is crucial for their optimization and broader application. acs.org Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), provide insight into the key steps that control reaction outcomes and selectivity. acs.org

For the Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, experimental and computational studies suggest a detailed mechanistic pathway. nih.govresearchgate.net The process is initiated by acid-catalyzed enolization and a crucial E → Z isomerization of the alkene double bond of the ketoester. nih.govnih.gov This isomerization is the selectivity-determining step; the Z-isomer subsequently engages in a domino reaction sequence involving a Michael addition with another molecule of the ketoester, followed by intramolecular ketalization and lactonization to form the complex tetracyclic product. nih.govresearchgate.net The competing formation of γ-ylidene-butenolide is attributed to the Z-isomer undergoing a direct intramolecular trans-esterification. nih.gov

In biocatalytic syntheses, the mechanism of stereoselectivity is rooted in the specific three-dimensional structure of the enzyme's active site. csic.es For the synthesis of 2-hydroxy-4-butyrolactones, the stereochemical outcome of the reduction step is determined by how the 4-hydroxy-2-oxoacid intermediate binds within the ketoreductase. csic.es For example, modeling studies suggest that the substrate binds to the active site of KPREcoli in a way that exposes the re-face of the 2-oxo group to the NADPH cofactor, resulting in the formation of the (2R)-hydroxy product. csic.es Conversely, other reductases favor the opposite enantiomer by binding the substrate in a different orientation. This precise molecular recognition is the basis for the high stereoselectivity observed in enzymatic reactions.

Chemical Reactivity and Derivatization of Cyclobutyl 2 Hydroxyacetate

Reactions Involving the Ester and Hydroxyl Functionalities

The presence of both an ester and a hydroxyl group on the same molecule allows for a variety of chemical modifications. The reactivity of each group can be selectively targeted through the appropriate choice of reagents and reaction conditions.

The ester functional group in cyclobutyl 2-hydroxyacetate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. Hydrolysis and alcoholysis are classic examples of such transformations.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield cyclobutanol (B46151) and glycolic acid. Basic hydrolysis, also known as saponification, is an irreversible process that involves the use of a strong base like sodium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism. Acid-catalyzed hydrolysis, typically employing a strong mineral acid, is an equilibrium process.

Alcoholysis: This transesterification reaction involves the treatment of the ester with a different alcohol in the presence of an acid or base catalyst. This process results in the formation of a new ester and cyclobutanol. The reaction is reversible, and the equilibrium can be shifted by using the reactant alcohol as the solvent.

Reaction Reagents Products
Basic HydrolysisNaOH, H₂OCyclobutanol, Sodium glycolate (B3277807)
Acidic HydrolysisH₃O⁺Cyclobutanol, Glycolic acid
AlcoholysisR'OH, H⁺ or RO⁻2-Hydroxyacetate ester of R'OH, Cyclobutanol

The primary hydroxyl group in this compound is a nucleophilic site and can be readily derivatized through various reactions.

Acylation: The hydroxyl group can be acylated to form a new ester. This is typically achieved by reacting the molecule with an acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction protects the alcohol or introduces a new functional group.

Alkylation: Williamson ether synthesis can be employed to convert the hydroxyl group into an ether. This two-step process involves deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Other Derivatizations: The hydroxyl group can also be converted into other functional groups. For instance, it can be transformed into a leaving group, such as a tosylate, by reacting it with tosyl chloride. This facilitates subsequent nucleophilic substitution reactions.

Derivatization Reagents Product Functional Group
AcylationAcyl chloride (R'COCl), PyridineEster
Alkylation1. NaH; 2. R'BrEther
TosylationTosyl chloride, PyridineTosylate

Both the hydroxyl group and the ester functionality can undergo oxidation and reduction, although the latter is less common for the ester under mild conditions.

Oxidation: The primary alcohol in this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will selectively oxidize the primary alcohol to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will lead to the formation of a carboxylic acid.

Reduction: The ester group can be reduced to a diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction reduces the ester to two primary alcohols, resulting in the formation of ethylene (B1197577) glycol and cyclobutanol after cleavage.

Transformation Reagents Resulting Structure
Mild OxidationPCCCyclobutyl 2-oxoacetate
Strong OxidationKMnO₄Cyclobutyl oxoacetate
ReductionLiAlH₄Ethylene glycol, Cyclobutanol

Transformations of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, while relatively stable compared to cyclopropane, possesses significant ring strain that can be exploited in certain chemical transformations.

The cyclobutyl ring can undergo opening under specific conditions, often involving transition metal catalysis or radical pathways. For instance, under hydrogenolysis conditions with a platinum or palladium catalyst at elevated temperatures and pressures, the cyclobutane ring can be cleaved to afford open-chain products. The exact products would depend on which C-C bond in the ring is broken.

While cyclobutane itself is not typically a substrate for cycloaddition, derivatives of this compound could be envisioned to participate in such reactions if appropriate functional groups are introduced. For example, if the hydroxyl group were oxidized to a ketone and then converted to an enolate, this could potentially act as a diene in a [4+2] cycloaddition, although such reactivity would be highly dependent on the specific reaction conditions and the diene's conformation. A more speculative pathway could involve the formation of a cyclobutene (B1205218) derivative through an elimination reaction, which could then participate in cycloaddition reactions.

A hypothetical 1,3-dipolar cycloaddition could be conceived if the molecule were derivatized to contain a 1,3-dipole, such as an azide (B81097) or a nitrile oxide. For instance, conversion of the hydroxyl group to an azide would create a derivative capable of participating in cycloadditions with alkynes to form triazoles.

Rearrangement Pathways of Cyclobutyl-Containing Structures

The inherent ring strain of the cyclobutyl moiety significantly influences the chemical reactivity of its derivatives, including this compound. While direct studies on the rearrangement pathways of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous cyclobutyl systems and relevant rearrangement reactions of α-hydroxy esters. The primary rearrangement pathways anticipated for such a structure involve carbocation-mediated processes and α-ketol type rearrangements, driven by the release of ring strain or the formation of more stable intermediates.

One of the most pertinent classes of rearrangements for cyclobutyl systems involves the formation of carbocation intermediates. For instance, the solvolysis of cyclopropylcarbinyl mesylates is a well-studied reaction that proceeds through a carbocation intermediate, which can rearrange to form substituted cyclobutyl acetates. beilstein-journals.org This highlights the accessibility of cyclobutyl cations and their propensity to undergo structural reorganization. In a similar vein, the reaction of 2-(1-substituted cyclopropyl)methyl alcohols can lead to ring-opening or ring-expansion, involving cyclobutyl cation intermediates. oup.com For this compound, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation α to the ester. This carbocation could then undergo several potential rearrangements.

A significant rearrangement pathway for α-hydroxy carbonyl compounds is the α-ketol rearrangement. nih.gov This isomerization involves a 1,2-shift of an alkyl or aryl group from the carbon bearing the hydroxyl group to the carbonyl carbon. nih.gov While classically applied to ketones and aldehydes, the principles can be extended to α-hydroxy esters. The driving force for such rearrangements often includes the relief of ring strain or the formation of a more thermodynamically stable product. nih.gov In the context of a cyclobutyl α-hydroxy ester, this could manifest as a ring expansion.

Furthermore, research into the synthesis of spirocyclic α-hydroxy-β-dicarbonyl compounds, which has been successfully applied to cyclobutyl substrates, sheds light on potential rearrangements. nih.gov The α-hydroxy-β-diketone rearrangement, which can proceed through an anionic or thermal pathway involving an epoxide intermediate, results in the formation of an ester or lactone. nih.gov This suggests that under basic or thermal conditions, the α-hydroxy ester functionality of this compound could potentially rearrange, possibly involving the cyclobutyl ring itself.

The table below summarizes the key types of rearrangement pathways applicable to cyclobutyl-containing structures, which are relevant for predicting the behavior of this compound.

Rearrangement TypeDriving ForcePotential Products from this compound
Carbocation Rearrangement (Ring Expansion) Relief of ring strain, formation of a more stable carbocationCyclopentanone derivatives
Carbocation Rearrangement (Hydride/Alkyl Shift) Formation of a more stable carbocationIsomeric cyclobutyl derivatives
α-Ketol Type Rearrangement Relief of ring strain, thermodynamic stability of productRing-expanded keto-esters

It is important to note that the specific reaction conditions, such as the nature of the catalyst (acidic or basic), solvent, and temperature, would play a critical role in determining the predominant rearrangement pathway and the resulting product distribution. The presence of the ester group will also electronically influence the reactivity of the adjacent α-hydroxy-cyclobutyl system.

Advanced Analytical and Spectroscopic Characterization of Cyclobutyl 2 Hydroxyacetate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating Cyclobutyl 2-hydroxyacetate from complex mixtures and accurately determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS, GC-HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov The coupling of gas chromatography with mass spectrometry allows for the separation of the compound from a mixture, followed by its identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.govcleancontrolling.com

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (GC-HRMS) can be employed. GC-MS/MS involves multiple stages of mass analysis, which helps in reducing matrix interference and providing more specific fragmentation data for structural confirmation. copernicus.org GC-HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. copernicus.orgnih.gov

The quantification of this compound using GC-MS typically involves the use of an internal standard, a compound with similar chemical properties that is added to the sample in a known concentration. mdpi.com By comparing the peak area of the analyte to that of the internal standard, a precise and accurate concentration can be determined. mdpi.commdpi.com The linearity of the method is established by creating a calibration curve with a series of standards of known concentrations. mdpi.com

Below is an example of a data table that could be generated from a GC-MS analysis for the quantification of this compound.

ParameterValue
Retention TimeValue
m/z of Molecular IonValue
Key Fragment Ions (m/z)Value 1, Value 2, Value 3
Limit of Detection (LOD)Concentration
Limit of Quantification (LOQ)Concentration
Linearity (r²)Value
Recovery (%)Value
Precision (%RSD)Value

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and purification of this compound, especially when dealing with potential isomers or assessing its purity. mtc-usa.comresearchgate.net The choice of the stationary phase is critical for achieving optimal separation. For instance, reversed-phase columns, such as those with C18 or phenyl-based stationary phases, are commonly used for separating organic molecules. nacalai.comgccpo.org

HPLC is particularly useful for separating isomers, which have the same molecular formula but different structural arrangements. mtc-usa.comresearchgate.net Different types of isomers, such as positional or stereoisomers, can exhibit different retention times on an HPLC column due to subtle differences in their polarity and interaction with the stationary phase. mtc-usa.comnacalai.com For example, columns that offer shape selectivity, like those with phenyl or pyrenylethyl groups, can be effective in separating structural isomers. nacalai.com

Purity assessment by HPLC involves analyzing a sample for the presence of any impurities. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.

A typical data table for an HPLC analysis of this compound might include the following information:

ParameterValue
Retention TimeValue
Column Typee.g., C18, Phenyl
Mobile PhaseComposition
Flow RateValue (mL/min)
Detection WavelengthValue (nm)
Purity (%)Value
Isomer Separation Factor (α)Value

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon-hydrogen framework of this compound. ias.ac.inresearchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the protons in the cyclobutyl ring and the hydroxyacetate moiety are characteristic of their positions. researchgate.netchemicalbook.com The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

2D NMR (COSY, HSQC): 2D NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei. huji.ac.ilemerypharma.com

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum shows correlations between protons that are coupled to each other, typically over two or three bonds. huji.ac.ilmnstate.edu This helps to establish the connectivity of protons within the cyclobutyl ring and the acetate (B1210297) group. emerypharma.comnationalmaglab.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. huji.ac.ilnih.gov This allows for the unambiguous assignment of proton and carbon signals. mdpi.com

A representative table of expected NMR data for this compound is shown below.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H- ¹H COSY Correlations¹H- ¹³C HSQC Correlations
Proton/Carbon IdentifierValue (multiplicity, J-coupling)ValueCorrelated ProtonsCorrelated Carbon
e.g., CH-OValue (t, J = x Hz)ValueAdjacent CH₂CH-O
e.g., CH₂ (ring)Value (m)ValueAdjacent CH, CH₂CH₂ (ring)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of this compound. chromatographyonline.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. researchgate.net This level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. researchgate.net

The exact mass of this compound (C₆H₁₀O₃) is 130.06299 Da. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. nih.govsisweb.com HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide the necessary resolution and mass accuracy for this purpose. nih.govchromatographyonline.comunivie.ac.at

A data table from an HRMS analysis would typically include:

ParameterValue
Calculated Exact Mass (for C₆H₁₀O₃)130.06299 Da
Measured Exact MassValue
Mass Error (ppm)Value
Molecular Formula ConfirmationConfirmed

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. webassign.netlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. webassign.netathabascau.ca The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O and C-H bonds. libretexts.orglibretexts.org The broad O-H stretching vibration typically appears in the region of 3200-3600 cm⁻¹. The strong C=O stretching vibration of the ester is expected around 1735-1750 cm⁻¹. libretexts.orgoup.com C-H stretching vibrations from the cyclobutyl ring will be observed around 2850-3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. libretexts.orgrsc.org While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. scifiniti.com The C-C bonds of the cyclobutyl ring would likely produce characteristic signals in the Raman spectrum. researchgate.net

A summary of the expected vibrational frequencies for this compound is presented in the table below.

Functional GroupIR Absorption (cm⁻¹)Raman Shift (cm⁻¹)
O-H (stretch, broad)~3200-3600Value
C=O (ester, stretch)~1735-1750Value
C-H (alkane, stretch)~2850-3000Value
C-O (stretch)~1000-1300Value
Cyclobutyl Ring VibrationsVariousVarious

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information regarding bond lengths, bond angles, and torsional angles, thereby elucidating the exact conformation of a molecule in the solid state. For chiral molecules, such as the potential enantiomers of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry. smolecule.comnih.govd-nb.info

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, well-ordered crystal of the compound of interest. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. numberanalytics.com By analyzing the geometric arrangement and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal—can be constructed. From this map, the precise positions of the individual atoms can be determined, revealing the molecule's complete connectivity and spatial arrangement. numberanalytics.com

In the context of this compound, a successful X-ray crystallographic analysis would first require the growth of a high-quality single crystal, which can often be a challenging step. d-nb.info Once a suitable crystal is obtained and analyzed, the resulting structural data would provide invaluable insights into several key features of the molecule.

A primary outcome would be the detailed conformational analysis of the cyclobutane (B1203170) ring. Cyclobutane rings are not planar and typically adopt a puckered conformation to relieve ring strain. acs.orgrsc.org X-ray diffraction data would precisely define this puckering, including the dihedral angles within the ring, and establish the preferred orientation (axial or equatorial) of the 2-hydroxyacetate substituent. acs.orgcdnsciencepub.com Furthermore, the analysis would reveal the conformation of the ester group relative to the cyclobutane ring, including the torsion angles around the C-C and C-O single bonds of the side chain.

For a chiral, enantiomerically pure sample of this compound, X-ray crystallography can be used to determine its absolute configuration. This is achieved by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. nih.govresearchgate.net This effect, known as the Bijvoet effect, creates small but measurable differences in the intensities of specific pairs of diffraction spots (Bijvoet pairs). researchgate.net The analysis of these differences allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The Flack parameter, derived from the crystallographic refinement, is a key indicator used to confidently assign the absolute structure. nih.gov

Although no specific crystallographic data for this compound has been published, the following table represents a hypothetical set of data that would be obtained from such an experiment. This table illustrates the typical parameters reported in a crystallographic study.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Empirical formulaC₆H₁₀O₃
Formula weight130.14 g/mol
Crystal systemMonoclinic
Space groupP2₁
a (Å)6.543
b (Å)10.211
c (Å)7.890
α (°)90
β (°)105.3
γ (°)90
Volume (ų)508.9
Z2
Density (calculated)1.27 g/cm³
Absorption coefficient (mm⁻¹)0.10
F(000)140
Reflections collected2500
Independent reflections1100
R(int)0.035
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.115
Absolute structure parameter0.05(7)

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There are no available DFT studies to elucidate the reaction pathways, transition states, or the mechanistic details of reactions involving this compound.

Elucidation of Reaction Pathways and Transition States

No published research specifically details the elucidation of reaction pathways or the characterization of transition states for this compound using DFT.

Stereochemical Preference and Isomerization Dynamics (e.g., E/Z isomerization)

Information regarding the stereochemical preferences and the dynamics of isomerization for this compound, as determined by computational methods, is not available in the current scientific literature.

Conformational Analysis and Molecular Modeling

A detailed conformational analysis and molecular modeling studies specific to this compound have not been reported. Such an analysis would typically involve identifying the most stable conformers and understanding the energy landscape of the molecule, but this has not been undertaken for this compound.

Prediction of Spectroscopic Parameters

There are no published studies that have computationally predicted the spectroscopic parameters (e.g., NMR, IR, Raman spectra) of this compound.

Conclusion

Cyclobutyl 2-hydroxyacetate is a structurally interesting, albeit under-researched, chemical compound. Its significance lies not in a body of dedicated literature, but in its position as a representative of the convergence of α-hydroxy ester chemistry and the growing importance of the cyclobutyl moiety in modern organic synthesis. Based on the well-established chemistry of these two components, it can be recognized as a versatile building block with predictable reactivity and potential applications in medicinal chemistry and materials science. Future research could focus on developing efficient synthetic routes to this and related compounds and exploring their utility as precursors for novel functional molecules.

Explorations in Synthetic Applications and Analogous Compounds of Cyclobutyl 2 Hydroxyacetate

Cyclobutyl 2-hydroxyacetate as a Versatile Synthetic Building Block

This compound possesses a unique combination of a strained four-membered ring and two functional groups—a hydroxyl and an ester—offering multiple avenues for chemical transformations. The inherent ring strain of the cyclobutane (B1203170) moiety can be harnessed to drive ring-opening or ring-expansion reactions, providing access to a diverse range of molecular scaffolds. The hydroxyl group can serve as a nucleophile, a directing group, or be oxidized to a ketone, while the ester functionality can undergo hydrolysis, amidation, or reduction. This multifunctionality positions this compound as a potentially valuable and versatile building block in synthetic chemistry.

Intermediate in Complex Cascade and Domino Reaction Sequences

Cascade and domino reactions represent a highly efficient strategy in organic synthesis, allowing for the formation of multiple chemical bonds in a single, orchestrated sequence. The strained nature of the cyclobutane ring makes its derivatives excellent candidates for initiating such reaction cascades.

Research on analogous compounds provides compelling evidence for the potential of this compound in this context. For instance, a copper-catalyzed domino reaction between anilines and cyclobutanone (B123998) oxime has been shown to yield spirotetrahydroquinoline derivatives. nih.govbeilstein-journals.orgbeilstein-archives.org This reaction is believed to proceed through the formation of imine and enamine intermediates, followed by an intermolecular cyclization. By converting the hydroxyl group of this compound to a ketone, it could potentially participate in similar domino sequences to generate complex nitrogen-containing heterocycles.

Furthermore, the strain-release of cyclobutanol (B46151) systems has been exploited in palladium-mediated cascade reactions to synthesize intricate polycyclic structures like benzo- and naphthohydrindans. These reactions are initiated by the ring expansion of the cyclobutanol to a cyclopentanone-palladium complex, which then undergoes further transformations. The hydroxyl group in this compound could, in principle, trigger analogous cascade processes, leading to the formation of larger and more complex ring systems.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Given the prevalence of chiral cyclobutane motifs in biologically active molecules, the development of stereoselective methods for their synthesis is of paramount importance. While specific methods for the stereoselective synthesis of this compound are not documented, established strategies for other cyclobutane derivatives offer valuable insights.

The stereocenter on a cyclobutane ring can effectively control the stereochemical outcome of reactions at adjacent positions. For example, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids demonstrates the powerful directing effect of the cyclobutyl moiety. doi.org This suggests that the stereochemistry of this compound could be controlled by employing chiral auxiliaries or catalysts that recognize the cyclobutane core.

Moreover, enantioselective syntheses of 2-substituted cyclobutanones have been achieved through methods such as the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols derived from α-hydroxy esters. researchgate.net Such approaches could potentially be adapted to generate chiral precursors for this compound, thereby enabling access to its enantiomerically pure forms.

Structure-Reactivity Relationships in Cyclobutyl-Containing Hydroxyacetate Derivatives

The chemical behavior of cyclobutane-containing molecules is intrinsically linked to their unique structural and electronic properties. The cyclobutane ring exhibits a moderate degree of ring strain, which significantly influences the reactivity of its substituents. researchgate.net

The carbon-carbon bonds within the cyclobutane ring have a higher degree of p-character compared to their acyclic counterparts, which can affect the bond strengths and reactivity of attached functional groups. The puckered conformation of the cyclobutane ring also plays a crucial role in determining the spatial arrangement of substituents, thereby influencing steric interactions and the accessibility of reactive sites. researchgate.net

In this compound, the interplay between the strained ring and the hydroxyl and ester groups is expected to give rise to a distinct reactivity profile. The hydroxyl group can participate in a variety of reactions, and its proximity to the strained ring may lead to unexpected reaction pathways, such as intramolecular cyclizations or rearrangements. guidechem.comwikipedia.orgmmsl.cz Similarly, the reactivity of the ester group could be modulated by the electronic effects of the cyclobutane ring. A thorough understanding of these structure-reactivity relationships is crucial for unlocking the full synthetic potential of this compound and its derivatives.

Data Tables

Table 1: Illustrative Domino Reactions with Cyclobutane Analogs

Starting Material(s)Key ReagentsMajor Product TypeReaction Class
Aniline, Cyclobutanone OximeCopper CatalystSpirotetrahydroquinolineDomino Cyclization nih.govbeilstein-journals.orgbeilstein-archives.org
Cyclobutanol DerivativePalladium CatalystBenzo- or NaphthohydrindanCascade Ring Expansion/Insertion

Table 2: Approaches to Stereoselective Synthesis of Cyclobutane Derivatives

Precursor TypeKey TransformationResulting StructureStereochemical Control
Chiral Cyclobutyl Dehydro Amino Acid1,3-Dipolar CycloadditionCyclopropyl Amino AcidHigh Diastereoselectivity doi.org
α-Hydroxy EsterTi-mediated Cyclopropanation / Pinacol Rearrangement2-Substituted CyclobutanoneHigh Enantioselectivity researchgate.net

Q & A

Q. What are the established synthetic routes for cyclobutyl 2-hydroxyacetate, and how do their yields and efficiencies compare?

this compound can be synthesized via esterification of 2-hydroxyacetic acid with cyclobutanol under acidic catalysis. Advanced methods include using coupling agents like HBF4·OEt2 to minimize side reactions, as seen in analogous esterification protocols . Racemic mixtures may form due to the acidic α-proton, necessitating chiral resolution techniques (e.g., enzymatic hydrolysis) to isolate enantiomers . Efficiency varies: direct esterification typically achieves moderate yields (50–70%), while optimized catalytic methods improve yields to ~80% but require stringent pH control .

Q. How is the stereochemistry of this compound determined using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical for stereochemical analysis. Vicinal coupling constants (³J) derived from the Karplus equation help infer dihedral angles, though cyclobutyl systems exhibit strain-induced variability in ³J values (overlapping cis/trans couplings). Diagonal couplings (⁴J) are more reliable, with cis-⁴J being positive and trans-⁴J negative, enabling unambiguous assignments . For example, AA'BB' splitting patterns in symmetric cyclobutyl derivatives simplify spectral analysis .

Q. What are the common chemical transformations of this compound, and what reagents drive these reactions?

Key reactions include:

  • Oxidation : Using Jones reagent or KMnO4 to yield cyclobutyl 2-oxoacetate .
  • Reduction : NaBH4 or LiAlH4 reduces the ester to cyclobutyl-1,2-ethanediol .
  • Substitution : Thionyl chloride (SOCl2) converts the hydroxyl group to a chloride, enabling nucleophilic displacement .
    Reagent selection depends on functional group compatibility and steric hindrance from the cyclobutyl ring.

Advanced Research Questions

Q. How can researchers address racemization during the purification of this compound derivatives?

Racemization often occurs during silica gel chromatography due to the acidic α-proton adjacent to the ester group . Mitigation strategies include:

  • Using low-polarity solvents (e.g., hexane/ethyl acetate) to reduce proton mobility.
  • Avoiding prolonged exposure to silica, which can catalyze proton exchange.
  • Employing enantioselective chromatography with chiral stationary phases .

Q. How can contradictory NMR data in cyclobutyl systems be resolved for stereochemical assignments?

Overlapping ³J values in strained cyclobutyl rings complicate analysis. Researchers combine:

  • Diagonal coupling signs : Cis-⁴J (positive) vs. trans-⁴J (negative) .
  • Comparative analysis : Benchmarking against symmetric cyclobutyl derivatives (e.g., chalcone photodimers) with known AA'BB' splitting patterns .
  • Computational modeling : Density Functional Theory (DFT) simulations to predict coupling constants and validate experimental data .

Q. How does the cyclobutyl ring influence the reactivity of 2-hydroxyacetate esters compared to cyclohexyl or cyclopropyl analogs?

The cyclobutyl ring introduces steric strain and electron-deficient character, altering reactivity:

CompoundRing StrainReactivity with ElectrophilesStability Under Acidic Conditions
Cyclobutyl esterHighModerateLow (prone to ring-opening)
Cyclohexyl esterLowLowHigh
Cyclopropyl esterVery highHighVery low
Cyclobutyl derivatives exhibit intermediate reactivity, making them suitable for controlled ring-expansion reactions .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

Molecular docking studies and Quantitative Structure-Activity Relationship (QSAR) models are employed. For example:

  • Docking : Simulating interactions with cyclooxygenase (COX) enzymes to predict anti-inflammatory activity .
  • QSAR : Correlating substituent electronic parameters (Hammett σ) with observed IC50 values in enzyme inhibition assays .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound?

Methodologies include:

  • Enzyme inhibition assays : Incubating the compound with target enzymes (e.g., phospholipase A2) and measuring substrate turnover via spectrophotometry .
  • Cell-based assays : Treating macrophage cultures and quantifying TNF-α secretion using ELISA to assess anti-inflammatory effects .
    Controls should include structurally similar esters (e.g., cyclopentyl analogs) to isolate cyclobutyl-specific effects .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced stability?

  • Protecting groups : Temporarily masking the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during synthesis .
  • Ring stabilization : Introducing electron-withdrawing substituents (e.g., nitro groups) to reduce ring-opening tendencies .
    Post-synthetic deprotection ensures functional group integrity .

Q. How do solvent systems influence the reaction pathways of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, enhancing displacement rates. Conversely, protic solvents (e.g., ethanol) favor elimination due to hydrogen bonding with the hydroxyl group . Solvent choice is critical for minimizing side reactions like β-elimination .

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